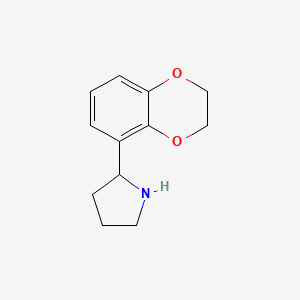

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.257. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Heteroaromatic Derivatives : The compound is used in synthesizing heteroaromatic benzo[1,4]dioxine derivatives, notably through nucleophilic aromatic substitution reactions. This synthesis contributes to expanding the chemical diversity of benzodioxine derivatives (Storsberg, Schollmeyer, & Ritter, 2003).

Biomedical Applications

Conducting Polymers from Low Oxidation Potential Monomers : Derivatives of the compound, particularly bis(pyrrol-2-yl) arylenes, are synthesized and used in the formation of conducting polymers. These polymers show significant stability in their electrically conducting form due to low oxidation potentials (Sotzing et al., 1996).

Anti-Microbial and Anti-Fungal Properties : A pyrrolidine derivative of carvotacetone, closely related to 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine, demonstrates significant activity against fungi Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria (Masila et al., 2020).

Pharmaceutical Chemistry

Synthesis of Sulfonamides : The compound has been used in the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring. These synthesized sulfonamides show potential as therapeutic agents for inflammatory ailments and exhibit good antibacterial activity (Abbasi et al., 2017).

Antioxidant Activity : Derivatives of the compound, specifically 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have been synthesized and identified as potent antioxidants, showing higher activity than ascorbic acid in some cases (Tumosienė et al., 2019).

Potential Antibacterial Agents and Enzyme Inhibitors : N-Substituted derivatives of the compound have been synthesized and found to be potent antibacterial agents with moderate enzyme inhibition capabilities (Abbasi et al., 2017).

Wirkmechanismus

Mode of Action

The compound’s structure suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit carbonic anhydrase, which plays a role in many physiological disorders including epilepsy and osteoporosis .

Pharmacokinetics

It is known that sulfonamides, a class of compounds with similar structures, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine. For instance, the compound should be stored at 4°C and protected from light to maintain its stability . The pH of the environment could also potentially affect the compound’s solubility and therefore its bioavailability.

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-9(10-4-2-6-13-10)12-11(5-1)14-7-8-15-12/h1,3,5,10,13H,2,4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCSDLHWGQZNOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C3C(=CC=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)

![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)